molecular formula C16H27N3O B2816675 N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide CAS No. 1210731-51-3

N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide

Numéro de catalogue B2816675
Numéro CAS: 1210731-51-3
Poids moléculaire: 277.412
Clé InChI: GDNJZZSGLNLXKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide, commonly known as PCE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s and has been used in scientific research since then. PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This property makes it useful in the study of the role of the NMDA receptor in various physiological and pathological processes.

Mécanisme D'action

PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. PCE binds to the NMDA receptor and prevents the binding of glutamate, the primary neurotransmitter that activates the receptor. This blockade of the NMDA receptor leads to a decrease in the influx of calcium ions into the neuron, which in turn leads to a decrease in the activity of the neuron.
Biochemical and Physiological Effects:
PCE has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to decrease the activity of the NMDA receptor in the brain, which leads to a decrease in synaptic plasticity, learning, and memory. PCE has also been shown to have anticonvulsant and analgesic effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using PCE in lab experiments is its potency as an NMDA receptor antagonist. This property makes it useful in studying the role of the NMDA receptor in various physiological and pathological processes. PCE is also relatively easy to synthesize and has a long shelf life, which makes it a cost-effective option for lab experiments.
One of the limitations of using PCE in lab experiments is its potential toxicity. PCE has been shown to be toxic to neurons in vitro and in vivo, and its use should be carefully monitored. PCE is also a controlled substance in many countries, which means that its use is restricted and requires a special license.

Orientations Futures

There are many future directions for the study of PCE and the NMDA receptor. One area of research is the development of more specific NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of research is the study of the role of the NMDA receptor in the pathogenesis of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of new drugs that can modulate the activity of the NMDA receptor could lead to the development of new treatments for these disorders.

Méthodes De Synthèse

The synthesis of PCE involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime. This intermediate is then reacted with ethyl magnesium bromide to form a Grignard reagent, which is then reacted with 1-chloro-3-cyanopropane to form N-(1-cyanocyclohexyl)acetamide. Finally, this compound is reacted with 3-ethylpiperidine to form PCE.

Applications De Recherche Scientifique

PCE has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been used to study the mechanisms of action of the NMDA receptor in synaptic plasticity, learning, and memory. PCE has also been used to study the role of the NMDA receptor in the pathogenesis of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Propriétés

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-2-14-7-6-10-19(11-14)12-15(20)18-16(13-17)8-4-3-5-9-16/h14H,2-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNJZZSGLNLXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.